Cas no 1427021-55-3 (Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate)

Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate
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- インチ: 1S/C12H18IN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h8H,2-7,14H2,1H3
- InChIKey: DWXLMKYNGJPJNT-UHFFFAOYSA-N
- ほほえんだ: N1(C2CCCCC2)C(N)=C(I)C(C(OCC)=O)=N1
Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR480037-1g |
Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate |
1427021-55-3 | 1g |
£705.00 | 2024-05-23 |
Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate (CAS No. 1427021-55-3)
Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate (CAS No. 1427021-55-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative is characterized by its unique molecular structure, featuring an amino group, an iodo substituent, and an ethyl carboxylate moiety. Its cyclohexyl ring further enhances its stability and lipophilicity, making it a valuable intermediate in synthetic chemistry.
The compound’s CAS number 1427021-55-3 is frequently searched in academic and industrial databases, reflecting its relevance in drug discovery and material science. Researchers are particularly interested in its potential as a building block for heterocyclic compounds, which are pivotal in designing bioactive molecules. Recent trends in AI-driven drug discovery have also highlighted the importance of such highly functionalized pyrazoles, as they offer diverse reactivity for structure-activity relationship (SAR) studies.
One of the most discussed applications of Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate lies in its role as a precursor for kinase inhibitors. Kinases are a hot topic in cancer research, and this compound’s iodo group allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. These reactions are essential for creating targeted therapies, aligning with the growing demand for personalized medicine.
From an SEO perspective, queries like "pyrazole derivatives in drug design" or "CAS 1427021-55-3 synthesis" are increasingly common, underscoring the need for detailed technical content. The compound’s solubility and stability under various conditions are also frequently explored, as these properties are critical for formulation development. Additionally, its green chemistry potential—such as compatibility with microwave-assisted synthesis—resonates with the industry’s shift toward sustainable practices.
In agrochemical applications, Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate is studied for its role in developing crop protection agents. The amino and iodo functional groups provide sites for derivatization, enabling the creation of compounds with herbicidal or fungicidal activity. This aligns with global concerns about food security and the need for eco-friendly pesticides.
Analytical techniques like NMR spectroscopy, HPLC, and mass spectrometry are typically employed to characterize this compound. Purity and isomeric composition are critical parameters, as they influence its performance in downstream applications. Researchers often seek protocols for scaling up production while maintaining high yield and low impurity levels—a challenge addressed in recent process optimization studies.
In summary, Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate (CAS No. 1427021-55-3) is a versatile compound with broad utility in medicinal chemistry and agrochemical innovation. Its structural features and reactivity make it a focal point for cutting-edge research, while its alignment with sustainability goals and technological advancements ensures its continued relevance in scientific discourse.
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